molecular formula C16H22N4O2 B5621335 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(1-ethyl-1H-imidazol-2-yl)piperidine

1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(1-ethyl-1H-imidazol-2-yl)piperidine

Cat. No. B5621335
M. Wt: 302.37 g/mol
InChI Key: HLVNDQQUSFXLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • The compound "1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(1-ethyl-1H-imidazol-2-yl)piperidine" belongs to a class of chemically synthesized molecules, often studied for their potential biological activities and molecular interactions.

Synthesis Analysis

  • A synthesis method for a related compound, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, was developed using diacetyl, aromatic aldehyde, and other reagents, providing insights into similar synthetic approaches for your compound of interest (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

  • Studies on molecular structures of compounds with similar frameworks, like 1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, using X-ray diffraction, provide insights into the probable structural configurations of your compound (Naveen et al., 2015).

Chemical Reactions and Properties

  • Research on related compounds, such as 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide, indicates complex chemical behavior and reactivity patterns that could be relevant for understanding the chemical properties of your compound (Khalid et al., 2016).

Physical Properties Analysis

  • The physical properties of closely related compounds have been explored through various analytical methods, including spectroscopic techniques and crystalline structure analysis, offering insights that can be extrapolated to "this compound" (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

  • A study on the synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, which share structural similarities with the compound , suggests a variety of potential chemical properties and reactions (Lv et al., 2017).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system in which they are acting. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future directions in the research of imidazole compounds could involve the development of novel drugs that overcome the problems of antimicrobial resistance .

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(1-ethylimidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-4-19-10-7-17-15(19)13-5-8-20(9-6-13)16(21)14-11(2)18-22-12(14)3/h7,10,13H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVNDQQUSFXLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CCN(CC2)C(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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